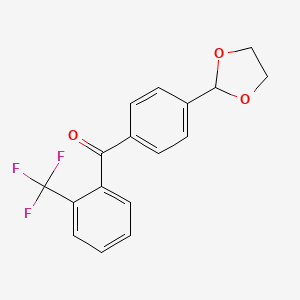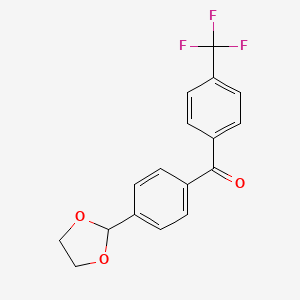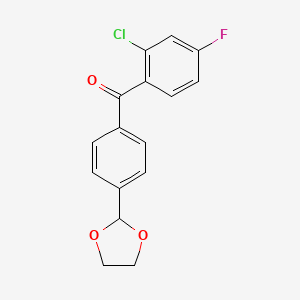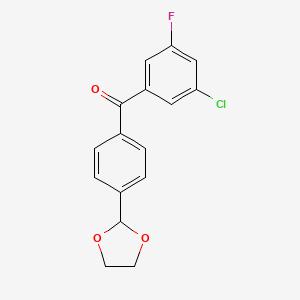![molecular formula C14H10F2O2 B1328127 4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde CAS No. 1017782-47-6](/img/structure/B1328127.png)
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound belongs to the class of aldehydes and is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, linked to a benzene ring through an oxygen atom.
Métodos De Preparación
The synthesis of 4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde typically involves the reaction of 3,4-difluorobenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, where they are replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorine-containing compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorine substitution on biological activity.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde can be compared with other similar compounds, such as:
4-[(3,4-Dichlorobenzyl)oxy]benzenecarbaldehyde: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
4-[(3,4-Dimethylbenzyl)oxy]benzenecarbaldehyde: The presence of methyl groups instead of fluorine can lead to different chemical and physical properties.
4-[(3,4-Difluorophenyl)oxy]benzenecarbaldehyde: This compound has a phenyl group instead of a benzyl group, which can influence its overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(3,4-difluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWSBQTOYYFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
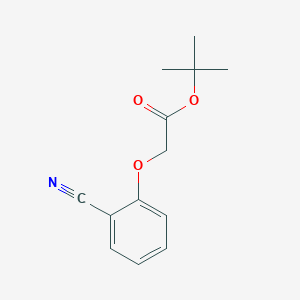
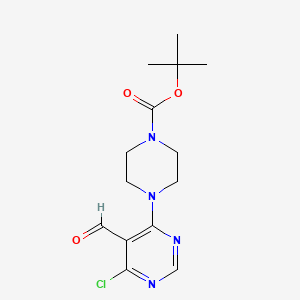

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)
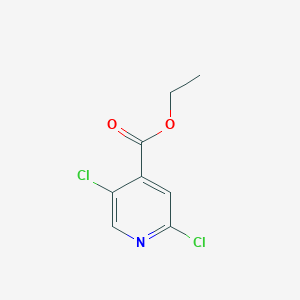
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)
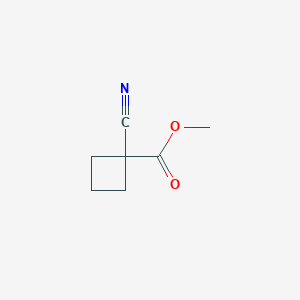
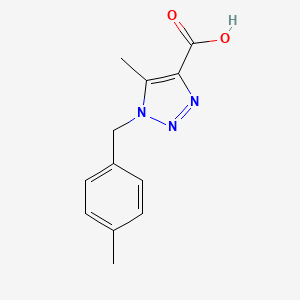
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)
